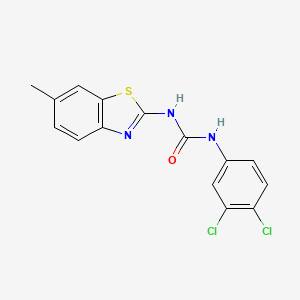amine dihydrochloride](/img/structure/B6055041.png)
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride, also known as TAK-659, is a small molecule inhibitor that is being studied for its potential therapeutic use in treating various types of cancer. This compound is currently in the preclinical stage of development, and it has shown promising results in both in vitro and in vivo studies.
作用機序
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is an important signaling molecule in cancer cells. BTK plays a crucial role in the survival and proliferation of cancer cells, and its inhibition can lead to cell death. [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride also inhibits other signaling pathways that are involved in cancer cell growth and survival, including the PI3K/AKT and NF-κB pathways.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has also been shown to have other biochemical and physiological effects. For example, it can inhibit the activation of immune cells, which may be beneficial in certain autoimmune diseases. It can also reduce inflammation and pain, which may be useful in treating conditions such as arthritis.
実験室実験の利点と制限
One of the main advantages of using [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride in lab experiments is its specificity for BTK, which allows for targeted inhibition of cancer cells without affecting normal cells. Additionally, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has shown good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development. However, one limitation of using [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride is its potential for off-target effects, which may need to be carefully monitored in future studies.
将来の方向性
There are several potential future directions for the study of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride. One area of interest is its use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another potential direction is the development of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride derivatives with improved pharmacokinetic properties and specificity for BTK. Additionally, further studies are needed to better understand the potential side effects and toxicity of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride, as well as its effectiveness in different types of cancer.
合成法
The synthesis of [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride involves several steps, including the reaction of 2-chloroethylamine hydrochloride with 2-thiophenemethanol to form the intermediate product, which is then reacted with 1H-imidazole-1-carboxaldehyde to produce the final product, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride. The purity and yield of the compound can be improved by using appropriate purification techniques.
科学的研究の応用
[3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has been extensively studied for its potential use in treating various types of cancer, including lymphoma, leukemia, and solid tumors. In preclinical studies, [3-(1H-imidazol-1-yl)propyl](2-thienylmethyl)amine dihydrochloride has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
3-imidazol-1-yl-N-(thiophen-2-ylmethyl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S.2ClH/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14;;/h1,3,5,7-8,10,12H,2,4,6,9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVAJQQDIFZCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNCCCN2C=CN=C2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-adamantylmethyl)-1-[2-(dimethylamino)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6054968.png)
![1-(6-chloro-3-pyridazinyl)-4-(3-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054969.png)
![({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)propyl(tetrahydro-2-furanylmethyl)amine](/img/structure/B6054983.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1,3-thiazol-2-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B6054994.png)

![N-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6055011.png)
![4-[(4-benzyl-1-piperidinyl)carbonyl]-6-chloro-2-(5-methyl-2-thienyl)quinoline](/img/structure/B6055012.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6055032.png)
![ethyl 4-{[3-(5-fluoro-2-methoxybenzoyl)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6055039.png)
![2-[(4-isopropyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6055046.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-2-methoxybenzyl)-N-methyl-3-piperidinamine](/img/structure/B6055048.png)

![1-(2,3-dihydroxypropyl)-N-[3-(2-furyl)phenyl]-4-piperidinecarboxamide](/img/structure/B6055059.png)
![1-(1-cyclohexyl-3-piperidinyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6055063.png)